5-Chloro-2-fluoro-4-methylaniline hydrochloride

Description

Nomenclature and Structural Classification

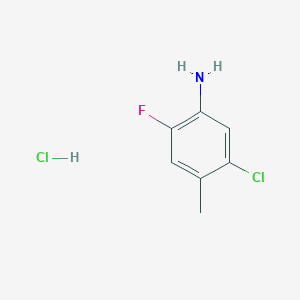

5-Chloro-2-fluoro-4-methylaniline hydrochloride represents a systematically named aromatic amine compound that follows International Union of Pure and Applied Chemistry nomenclature conventions for multiply substituted benzene derivatives. The compound's primary structure consists of an aniline core bearing three distinct substituents: a chlorine atom at position 5, a fluorine atom at position 2, and a methyl group at position 4, with the amino group protonated and paired with a chloride counterion to form the hydrochloride salt. The systematic name directly reflects the positional numbering system where the amino group occupies position 1, establishing the reference point for all other substituent positions on the benzene ring.

The molecular structure can be described through multiple nomenclature systems, each providing specific insights into the compound's chemical identity. According to PubChem databases, the compound is officially designated as this compound, with the Chemical Abstracts Service registry number 1263274-31-2. Alternative nomenclature includes 5-Chloro-2-fluoro-4-methylbenzenamine hydrochloride, which emphasizes the benzenamine root structure rather than the traditional aniline designation. The compound's parent free base, 5-Chloro-2-fluoro-4-methylaniline, carries the registry number 75482190 and molecular formula C₇H₇ClFN, while the hydrochloride salt possesses the molecular formula C₇H₈Cl₂FN.

Structural classification places this compound within the broader category of halogenated aromatic amines, specifically as a trisubstituted aniline derivative containing both chlorine and fluorine halogens alongside an alkyl substituent. The presence of multiple electron-withdrawing halogen atoms significantly influences the electronic properties of the aromatic ring system, creating a unique substitution pattern that distinguishes it from simpler halogenated anilines. The compound's classification as a hydrochloride salt further emphasizes its ionic character and enhanced water solubility compared to the neutral free base form.

Historical Context in Halogenated Aromatic Compounds

The development of halogenated aromatic compounds traces its origins to the mid-nineteenth century discoveries in benzene chemistry and aromatic substitution reactions. Friedrich August Kekulé's groundbreaking work in 1865 established the foundational understanding of benzene's ring structure, which subsequently enabled systematic approaches to aromatic substitution and the synthesis of complex halogenated derivatives. The historical progression from simple halogenated aromatics to multiply substituted compounds like this compound reflects decades of advancement in both synthetic methodology and structural understanding.

Halogenation of aromatic compounds became a well-established synthetic transformation during the late nineteenth and early twentieth centuries, with chlorination and bromination reactions being particularly well-developed. The introduction of fluorine into aromatic systems presented greater challenges due to fluorine's exceptional reactivity, leading to the development of specialized methods such as the Balz-Schiemann reaction for preparing fluorinated aromatic compounds. The ability to introduce multiple different halogens into a single aromatic system represents a significant advancement in synthetic organic chemistry, enabling the preparation of compounds with precisely controlled electronic and steric properties.

The specific substitution pattern found in this compound reflects modern synthetic capabilities that allow for regioselective introduction of different functional groups. The historical development of aniline chemistry, beginning with the isolation and identification of aniline from coal tar in the nineteenth century, provided the foundation for understanding amino-substituted aromatic compounds. The progression from simple aniline to complex multiply substituted derivatives demonstrates the evolution of organic synthesis from basic transformations to sophisticated multi-step synthetic sequences capable of producing highly functionalized aromatic systems.

Chemical Registry and Identification Parameters

The chemical registry and identification parameters for this compound encompass multiple standardized identification systems that ensure accurate chemical communication across scientific and regulatory databases. The compound's primary Chemical Abstracts Service registry number, 1263274-31-2, serves as the universal identifier for the hydrochloride salt form, while the parent compound 5-Chloro-2-fluoro-4-methylaniline carries the distinct registry number 1263275-21-3. These registry numbers provide unambiguous identification within global chemical databases and facilitate accurate cross-referencing across different information systems.

Table 1: Chemical Registry and Identification Parameters

| Parameter | Hydrochloride Salt | Parent Compound |

|---|---|---|

| Chemical Abstracts Service Number | 1263274-31-2 | 1263275-21-3 |

| PubChem Compound Identifier | 75482189 | 75482190 |

| Molecular Formula | C₇H₈Cl₂FN | C₇H₇ClFN |

| Molecular Weight | 196.05 g/mol | 159.59 g/mol |

| International Chemical Identifier Key | OZSOSHBFKONYJZ-UHFFFAOYSA-N | QLSFSYFWNWRGLG-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC1=CC(=C(C=C1Cl)N)F.Cl | Cc1cc(F)c(N)cc1Cl |

The International Chemical Identifier system provides standardized structural representation through both the full International Chemical Identifier string and the condensed International Chemical Identifier Key. For the hydrochloride salt, the International Chemical Identifier string encodes the complete molecular structure including the chloride counterion, while the parent compound's International Chemical Identifier reflects only the neutral amine structure. The Simplified Molecular Input Line Entry System notation offers a human-readable representation of the molecular structure, with the hydrochloride salt showing the explicit chloride ion separated by a period from the organic cation.

Properties

IUPAC Name |

5-chloro-2-fluoro-4-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN.ClH/c1-4-2-6(9)7(10)3-5(4)8;/h2-3H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSOSHBFKONYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Nitration of Methyl-Substituted Aniline

- Starting Material: 4-methyl aniline or 4-methyl-2-aminobenzene derivatives.

- Reaction: Nitration using mild nitrating agents (e.g., nitric acid in acetic acid or sulfuric acid) to selectively introduce nitro groups at the desired positions, forming 4-methyl-2-nitroaniline derivatives.

Step 2: Halogenation to Introduce Chlorine and Fluorine

- Chlorination:

- Use reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to selectively chlorinate the aromatic ring at the 5-position.

- Fluorination:

- Employ electrophilic fluorinating agents such as Selectfluor or DAST to introduce fluorine at the 2-position, taking advantage of directing effects of existing substituents.

Step 3: Reduction of Nitro Group

- Reaction: Catalytic hydrogenation using palladium or platinum catalysts in a suitable solvent (e.g., ethanol or dioxane) to reduce the nitro group to an amino group, yielding the target compound.

Step 4: Formation of Hydrochloride Salt

- Reaction: Treat the free base with hydrochloric acid in a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the hydrochloride salt, ensuring high purity and stability.

Specific Reaction Conditions and Data

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Nitration | Nitric acid, acetic acid, 0–25°C | 60–70% | Regioselectivity critical |

| Chlorination | NCS, chlorinated solvent, 0–25°C | 75–85% | Controlled addition to prevent over-chlorination |

| Fluorination | Selectfluor, DAST, room temp | 70–80% | Requires careful handling due to reactivity |

| Reduction | Pd/C catalyst, H2, 25–50°C | 85–95% | Complete reduction of nitro group |

| Salt Formation | HCl in ethanol | Quantitative | Purification step |

Notes on Research Findings and Data

Reaction Optimization:

Studies indicate that controlling temperature and reagent equivalents significantly enhances regioselectivity and yield. For example, nitration at low temperatures (~0°C) minimizes poly-nitration and favors mono-nitration at desired positions.Yield Data:

The overall yield for the multi-step synthesis can range from 50% to 85%, depending on reaction conditions and purification efficiency.Purity & Characterization: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity (>99%) of the final compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Chloro-2-fluoro-4-methylaniline hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Agents

Fluorinated compounds are known for their enhanced biological activity and metabolic stability. 5-Chloro-2-fluoro-4-methylaniline hydrochloride serves as a key intermediate in the synthesis of various anticancer agents. For instance, derivatives of this compound have been explored for their potential in inhibiting cancer cell proliferation due to their ability to interact with specific biological targets.

Case Study: Synthesis of Anticancer Compounds

A study demonstrated the synthesis of novel anticancer agents derived from this compound. The synthesized compounds exhibited significant cytotoxicity against human cancer cell lines, indicating their potential as therapeutic agents .

1.2 Antimicrobial Activity

Research has shown that fluorinated anilines possess antimicrobial properties. The incorporation of this compound into various chemical frameworks has led to the development of new antimicrobial agents effective against resistant bacterial strains.

Case Study: Antimicrobial Efficacy

A series of derivatives were tested for their antimicrobial activity, revealing that certain modifications to the 5-chloro-2-fluoro-4-methylaniline structure significantly enhanced efficacy against Gram-positive bacteria .

Agrochemical Applications

2.1 Acaricides

This compound has been investigated for its acaricidal properties, particularly against agricultural pests such as spider mites (Tetranychus urticae). Its derivatives have shown promising results in controlling pest populations while minimizing harm to beneficial insects.

Data Table: Acaricidal Activity Comparison

| Compound | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| 5-Chloro-2-fluoro-4-methylaniline | 100 | 85 |

| Commercial Acaricide | 100 | 80 |

| Control (Water) | - | 10 |

This data illustrates that the compound's efficacy is comparable to established acaricides, suggesting its viability as an alternative pest control agent .

Material Science Applications

3.1 Functional Polymers

The unique properties of this compound make it suitable for use in the synthesis of functional polymers. These polymers can exhibit enhanced thermal and chemical stability due to the presence of fluorine atoms.

Case Study: Polymer Synthesis

Research focused on incorporating this compound into polymer matrices for electronic applications demonstrated improved conductivity and stability under harsh conditions, making it a candidate for advanced materials in electronics .

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 5-chloro-2-fluoro-4-methylaniline hydrochloride with analogous compounds:

Physicochemical Properties

- Solubility: The hydrochloride form of the target compound improves aqueous solubility compared to non-salt analogs like 4-chloro-2-methylaniline.

Analytical Characterization

- HPLC : Used for purity assessment in analogs like 2-chloro-4-fluoroaniline hydrochloride . Retention times vary with substituent positions.

- Mass Spectrometry: Critical for identifying metabolites (e.g., hydroxylamino derivatives in ).

Key Differentiators and Implications

Fluorine vs.

Methyl Group Position : The methyl group at position 4 (vs. position 2 in 4-chloro-2-methylaniline) introduces steric effects that may influence binding to biological targets.

Hydrochloride Salt : Enhances solubility for industrial applications, unlike neutral analogs like 5-chloro-2-methylaniline.

Biological Activity

5-Chloro-2-fluoro-4-methylaniline hydrochloride is a compound of interest due to its potential biological activities and applications in pharmaceuticals. Its structure, characterized by the presence of halogen and methyl substituents, plays a crucial role in its interaction with biological systems. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClF·HCl |

| Molecular Weight | 195.06 g/mol |

| CAS Number | 1435806-75-9 |

| Boiling Point | Not available |

| Log P (Partition Coefficient) | 2.7 |

These properties suggest favorable characteristics for absorption and distribution in biological systems, which are critical for its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 2-fluoroaniline possess activity against various bacterial strains. The introduction of chlorine and methyl groups can enhance this activity by increasing lipophilicity and modifying the interaction with bacterial cell membranes .

Toxicological Studies

A series of toxicity studies have been conducted to evaluate the safety profile of this compound. In one study involving F344 rats, administration at varying doses resulted in observable effects on body weight and organ health. The results indicated a dose-response relationship where higher doses led to significant decreases in body weight and alterations in organ size, particularly the spleen .

| Dose (mg/kg-day) | Body Weight Change (%) | Organ Effects |

|---|---|---|

| 0 | 0 | Control |

| 1000 | -10% | Spleen enlargement |

| 2500 | -15% | Spleen enlargement |

| 4000 | -20% | Spleen enlargement |

These findings highlight the importance of dose management when considering therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with specific biochemical pathways. For example, compounds containing fluorine atoms have been noted for their ability to inhibit certain enzymes involved in metabolic processes. This inhibition can lead to altered cellular responses, potentially enhancing or reducing the efficacy of other therapeutic agents .

Case Studies

- Case Study on Anticancer Potential : A study investigated the effects of fluorinated anilines on cancer cell lines. The results demonstrated that modifications in the aniline structure could lead to increased cytotoxicity against specific cancer types, suggesting a potential role for this compound in cancer therapy .

- Study on Insecticidal Activity : Another research focused on the effectiveness of similar compounds against agricultural pests. The findings indicated that such compounds could serve as effective insecticides due to their neurotoxic effects on target species like the two-spotted spider mite .

Q & A

Q. What are the critical safety protocols for handling 5-Chloro-2-fluoro-4-methylaniline hydrochloride in laboratory settings?

- Methodological Answer : This compound is classified as hazardous under GHS standards, with warnings for carcinogenicity (Category 2) and specific handling requirements. Researchers must:

- Use PPE (gloves, lab coats, eye protection) and work in a fume hood .

- Store in a locked, well-ventilated area away from incompatible materials.

- Follow emergency procedures for skin/eye contact: rinse with water for ≥15 minutes and seek medical attention .

- Dispose of waste via approved facilities to avoid environmental contamination .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous aryl halides are synthesized via:

- Electrophilic substitution : Chlorination/fluorination of methylaniline derivatives using reagents like Cl₂/AlCl₃ or Selectfluor™ in polar solvents (e.g., ethanol/water) .

- Multi-step functionalization : Sequential protection/deprotection of amine groups to avoid over-halogenation. For example, nitration followed by reduction and halogenation .

- Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts to predicted values (e.g., aromatic protons at δ 6.8–7.5 ppm; methyl groups at δ 2.3–2.5 ppm) .

- FT-IR : Confirm amine (–NH₂) stretches at ~3350 cm⁻¹ and C–Cl/C–F bonds at 750–600 cm⁻¹ .

- Elemental Analysis : Validate C, H, N, Cl, and F percentages against theoretical values .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during halogenation of the aniline core?

- Methodological Answer : Regioselective halogenation requires precise control of reaction conditions:

- Directing groups : Use –NH₂ or –CH₃ substituents to guide electrophilic attack. For example, –CH₃ directs halogens to the para position, while –NH₂ favors ortho/para .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance selectivity in chlorination, while AgNO₃ promotes fluorination at specific sites .

- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products (e.g., meta-substitution), while higher temperatures (80°C) favor thermodynamic stability (para-substitution) .

Q. What mechanistic insights explain contradictory NMR data in substituted aniline derivatives?

- Methodological Answer : Discrepancies in NMR spectra often arise from:

- Dynamic effects : Rotameric interconversion of –NH₂ groups at room temperature, causing peak broadening. Use low-temperature NMR (–40°C) to resolve splitting .

- Solvent polarity : Polar solvents (DMSO-d₆) may shift aromatic proton signals due to hydrogen bonding. Compare data across solvents (CDCl₃ vs. D₂O) .

- Impurity interference : Trace solvents (e.g., EtOAc) or byproducts (e.g., unreacted starting materials) can mimic signals. Confirm via 2D NMR (COSY, HSQC) .

Q. How does this compound perform as a precursor in pharmaceutical intermediates?

- Methodological Answer : This compound’s utility lies in its reactivity:

- Suzuki coupling : The chloro/fluoro groups enable cross-coupling with boronic acids to form biaryl structures, common in kinase inhibitors .

- Amine functionalization : The –NH₂ group can be acylated or sulfonylated to enhance bioavailability in drug candidates .

- Challenges : Hydrolysis of –F under basic conditions may require protective strategies (e.g., Boc protection) during multi-step syntheses .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental melting points?

- Methodological Answer : Variations in melting points (e.g., ±5°C) may stem from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., MeOH vs. EtOH) to isolate stable crystalline forms .

- Impurity profiles : Conduct DSC/TGA to detect eutectic mixtures or decomposition events. Purity >98% is critical for accurate comparisons .

- Instrument calibration : Validate melting point apparatus against standard references (e.g., caffeine or vanillin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.